molecular formula C11H12N2O B1587398 2-(oxolan-2-yl)-1H-benzimidazole CAS No. 86932-94-7

2-(oxolan-2-yl)-1H-benzimidazole

Cat. No. B1587398
CAS RN: 86932-94-7
M. Wt: 188.23 g/mol
InChI Key: RMUBMKACPDZZPB-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-1H-benzimidazole (2-OB) is a heterocyclic aromatic compound with a molecular formula of C9H7N3O. It belongs to the benzimidazole family and is a parent compound of a variety of derivatives. 2-OB is a versatile molecule that has a range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. It is used as a starting material for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. 2-OB has also been used as a ligand in coordination chemistry and is known to bind to metals such as copper, zinc, and iron.

Scientific research applications

DNA Topoisomerase Inhibition

1H-Benzimidazole derivatives, including 2-(oxolan-2-yl)-1H-benzimidazole, have been studied for their biological properties. Notably, several benzimidazole derivatives are active as inhibitors of type I DNA topoisomerases, essential enzymes involved in DNA replication and transcription. These derivatives show potential in modulating topoisomerase activity, with implications for cancer therapy and understanding of DNA dynamics (Alpan, Gunes, & Topçu, 2007).

Anticancer Activity

Benzimidazole-based compounds have been extensively synthesized and evaluated for their anticancer properties. These compounds exhibit varying degrees of cytotoxic activity against different cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and hepatocellular carcinoma. The structure-activity relationship of these compounds provides valuable insights into designing more effective anticancer agents (Varshney et al., 2015).

Development of DNA Nucleases

Research involving transition metal benzimidazole-based complexes has focused on developing potential DNA nucleases. Studies demonstrate that such complexes can interact with DNA, primarily through intercalation, and exhibit significant DNA cleavage activity. This finding is pivotal in understanding DNA interactions and developing novel therapeutic agents (Palmajumder, Sepay, & Mukherjea, 2018).

Antimicrobial Activity

Benzimidazole derivatives, including 2-(oxolan-2-yl)-1H-benzimidazole, have shown promising antimicrobial activity. These compounds have been synthesized and tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. This property makes them potential candidates for developing new antimicrobial drugs (Karalı et al., 2004).

DNA Binding and Cellular Interaction

Research has also focused on the binding of benzimidazole derivatives to DNA and their subsequent cellular interactions. These interactions are crucial in understanding the molecular mechanisms of drug action, especially in cancer therapy. The ability of these compounds to intercalate with DNA and induce cytotoxic effects in cancer cells has been a significant area of study (Paul et al., 2015).

properties

IUPAC Name

2-(oxolan-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-2,4-5,10H,3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUBMKACPDZZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389365
Record name 2-(Oxolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(oxolan-2-yl)-1H-benzimidazole

CAS RN

86932-94-7
Record name 2-(Oxolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Lipp, G Lahm, T Opatz - The Journal of Organic Chemistry, 2016 - ACS Publications
A light induced, transition-metal-free C–C coupling reaction of 2-chlorobenzazoles with aliphatic carbamates, alcohols, and ethers is presented. Inexpensive reagents, namely sodium …
Number of citations: 46 pubs.acs.org

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